

The Pharmacokinetics of RG7775: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RG7775

Cat. No.: B1150136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of **RG7775** (also known as RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin. The information presented is compiled from preclinical and clinical studies to support further research and development of this compound.

Introduction

RG7775 is a pegylated, intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.^{[1][2][3]} By disrupting this interaction in cancer cells with wild-type TP53, idasanutlin can stabilize and activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. **RG7775** was developed to overcome the pharmacokinetic variability and gastrointestinal toxicity observed with oral formulations of idasanutlin.^[2] Upon intravenous administration, **RG7775** is rapidly and almost completely converted by plasma esterases into the active compound, idasanutlin.^{[2][3][4][5]}

Preclinical Pharmacokinetics

Initial preclinical evaluation of **RG7775** was conducted in orthotopic mouse models of neuroblastoma with wild-type TP53. These studies demonstrated a favorable pharmacokinetic profile that supported intermittent dosing.^[1]

Key Preclinical Findings

In mice bearing neuroblastoma xenografts, administration of **RG7775** led to:

- **Rapid Conversion:** Peak plasma concentrations of the active form, idasanutlin, were observed 1 hour after intravenous administration.[1]
- **Target Engagement:** Maximal activation of the p53 pathway, a key pharmacodynamic marker, was observed between 3 and 6 hours post-treatment.[1]

These preclinical findings provided the rationale for the clinical investigation of **RG7775** in patients with advanced cancers.

Clinical Pharmacokinetics

The pharmacokinetics of **RG7775** and the active principle, idasanutlin, have been evaluated in Phase 1 clinical trials in patients with advanced solid tumors and acute myeloid leukemia (AML).[2][3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **RG7775** and idasanutlin (Active Principle - AP) from a Phase 1 study in patients with Acute Myeloid Leukemia.[2]

Table 1: Pharmacokinetic Parameters of **RG7775** (Prodrug) in AML Patients[2]

Dose Level (mg AP)	Day	N	Cmax (ng/mL) [Mean (SD)]	AUC0-24 (h*ng/mL) [Mean (SD)]
120	1	6	7760 (1980)	12900 (2320)
5	5	7630 (2630)	12000 (3780)	
200	1	7	12600 (3880)	22700 (5960)
5	5	12700 (4500)	21000 (6620)	
250	1	8	17900 (7170)	29600 (10200)
5	5	16500 (3550)	28000 (6630)	
300	1	5	18500 (3600)	33800 (6770)
5	3	20000 (10100)	33100 (15000)	

Table 2: Pharmacokinetic Parameters of Idasanutlin (Active Principle) in AML Patients^[2]

Dose Level (mg AP)	Day	N	Cmax (ng/mL) [Mean (SD)]	AUC0-24 (h*ng/mL) [Mean (SD)]
120	1	6	2130 (559)	29700 (7000)
5	5	3580 (962)	59900 (15300)	
200	1	7	3710 (1130)	57200 (18300)
5	5	5860 (1780)	108000 (31900)	
250	1	8	4990 (2010)	73400 (27500)
5	5	7410 (1800)	136000 (34900)	
300	1	5	5870 (1260)	90300 (20800)
5	3	9150 (4470)	165000 (76100)	

Pharmacokinetic analyses from these clinical studies revealed:

- **Rapid and Near-Complete Conversion:** The prodrug **RG7775** is quickly converted to the active idasanutlin.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Dose-Proportional Exposure:** The exposure to idasanutlin was found to be approximately linear and dose-proportional.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Accumulation:** A 2-fold increase in exposure to idasanutlin was observed between Day 1 and Day 5 of treatment.[\[3\]](#)
- **Reduced Variability:** The intravenous administration of **RG7775** resulted in reduced pharmacokinetic exposure variability compared to oral idasanutlin.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Preclinical Study in Neuroblastoma Models

- **Animal Models:** Mice were orthotopically implanted with TP53 wild-type SHSY5Y-Luc and NB1691-Luc neuroblastoma cells.[\[1\]](#)
- **Drug Administration:** **RG7775** was administered intravenously.
- **Sample Collection:** Plasma and tumor samples were collected at various time points post-administration.
- **Analytical Methods:**
 - **Liquid Chromatography-Mass Spectrometry (LC-MS):** Used to quantify the concentration of active idasanutlin in plasma.[\[1\]](#)
 - **ELISA and Western Blot:** Employed to assess the activation of the p53 pathway in tumor samples by measuring the levels of p53, p21, and MDM2.[\[1\]](#)

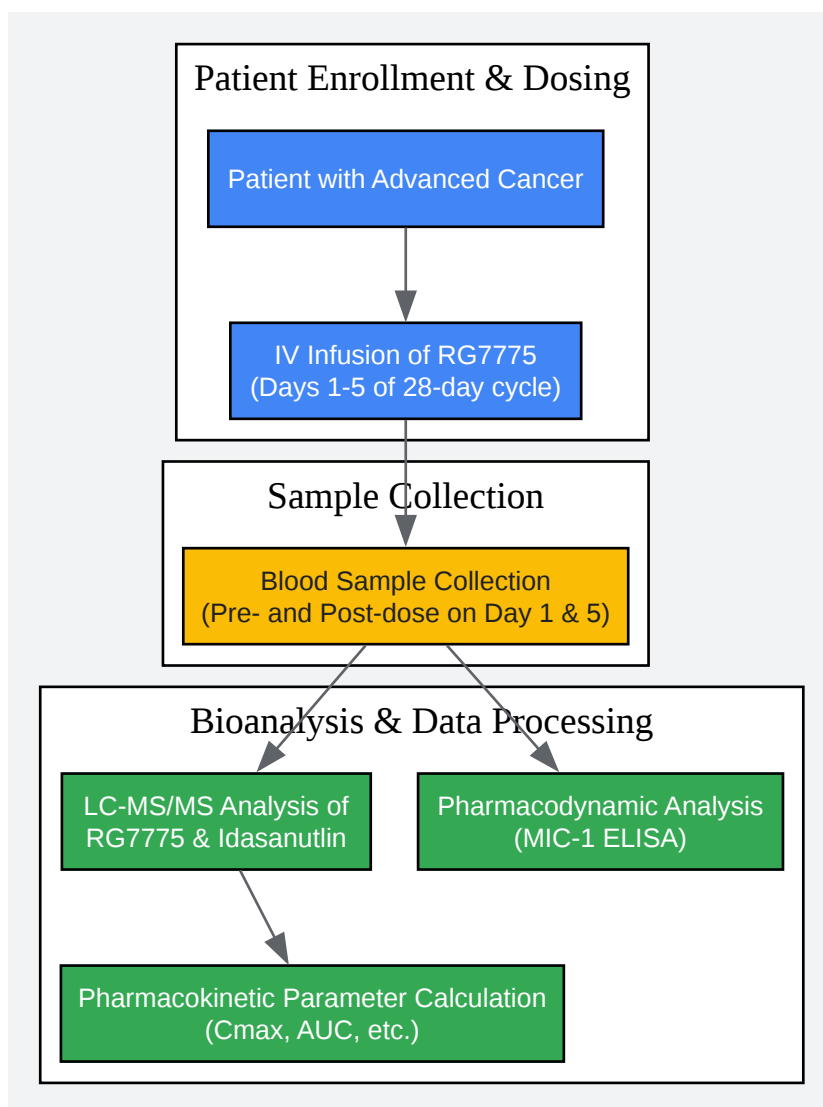
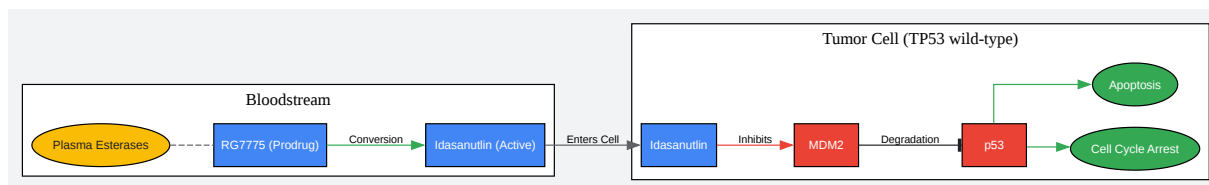
Phase 1 Clinical Trial in AML and Advanced Solid Tumors

- **Study Design:** These were open-label, multicenter, dose-escalation studies.[\[2\]](#)[\[3\]](#)

- Patient Population: Patients with relapsed or refractory AML or advanced solid tumors for whom standard treatment was not available.[2][3]
- Dosing Regimen: **RG7775** was administered as an intravenous infusion over approximately 1 hour for 5 consecutive days in a 28-day cycle.[2][3]
- Pharmacokinetic Sampling: Plasma samples were collected at pre-specified time points on Day 1 and Day 5 of the first cycle to determine the concentrations of **RG7775** and idasanutlin.
- Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantitative determination of the prodrug and the active principle in plasma.[2]
- Pharmacodynamic Assessments: Activation of the p53 pathway was evaluated by measuring Macrophage Inhibitory Cytokine-1 (MIC-1) levels in serum using an enzyme-linked immunosorbent assay (ELISA).[2][3]

Visualizations

Signaling Pathway of RG7775



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. A phase 1 study of the MDM2 antagonist RO6839921, a pegylated prodrug of idasanutlin, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of RG7775: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150136#understanding-the-pharmacokinetics-of-rg7775>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com